N-Methylformanilide-carbonyl-13C
Overview
Description
N-Methylformanilide-carbonyl-13C is a labeled compound that contains a 13C isotope, making it particularly useful in various fields of scientific research. This compound has the molecular formula C8H9NO and a molar mass of 136.17 g/mol . It is known for its applications in chemistry, biology, medicine, and industry due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylformanilide-carbonyl-13C can be synthesized by heating methylaniline with formamide in glacial acetic acid solution . Another method involves the formylation of methylaniline using formic acid and toluene as a solvent . The reaction conditions typically involve heating and distillation to remove water and other by-products.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The use of formic acid and methylaniline in the presence of a solvent like toluene ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methylformanilide-carbonyl-13C undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-N-phenylformamide.
Reduction: It can be reduced to form N-methylaniline.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP), peracetic acid (PAA), and meta-chloroperoxybenzoic acid (mCPBA) . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include N-methyl-N-phenylformamide, N-methylaniline, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-Methylformanilide-carbonyl-13C has a wide range of applications in scientific research:
Chemistry: It is used as a formylating reagent for certain organometallics and in Vilsmeier-Haack reactions.
Biology: It is used in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling.
Medicine: It is used in the development of pharmaceuticals and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of N-Methylformanilide-carbonyl-13C involves its interaction with various molecular targets and pathways. For example, in oxidative N-dealkylation reactions, it undergoes electron transfer with high-valent oxometal species, leading to the formation of N-methylaniline and N-methylformanilide . This process is catalyzed by non-heme manganese complexes and involves the formation of transient radical cation intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methylformanilide-carbonyl-13C include:
- N-Methylformanilide
- N-Methyl-N-phenylformamide
- N-Methylaniline
Uniqueness
This compound is unique due to its 13C isotopic labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques . This labeling allows for detailed studies of molecular structures and reaction mechanisms that are not possible with non-labeled compounds.
Properties
IUPAC Name |
N-methyl-N-phenylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKUXBYRTXDNIY-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([13CH]=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575898 | |
Record name | N-Methyl-N-phenyl(~13~C)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-07-0 | |
Record name | N-Methyl-N-phenyl(~13~C)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61655-07-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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